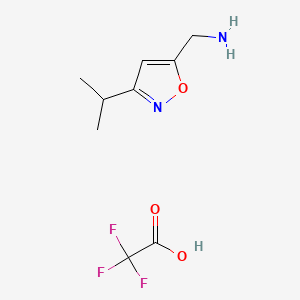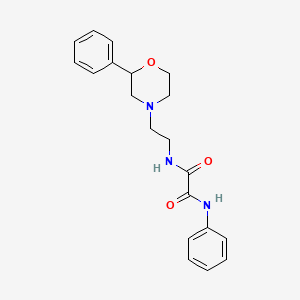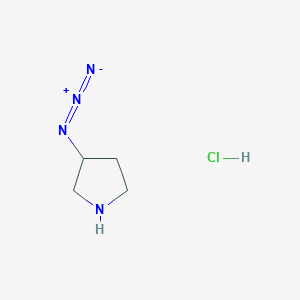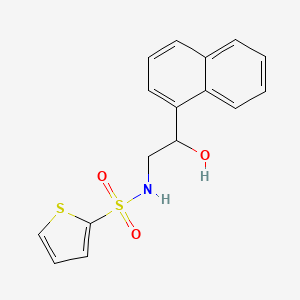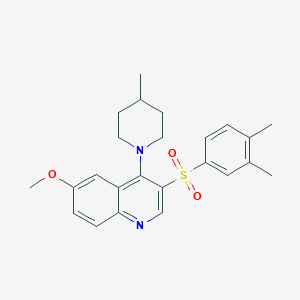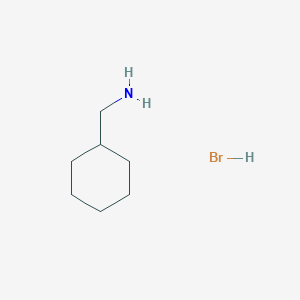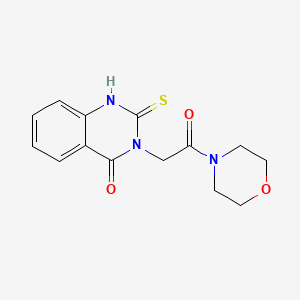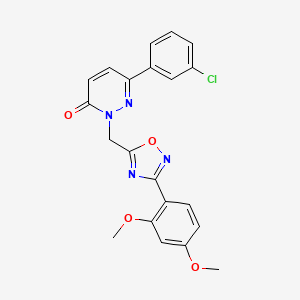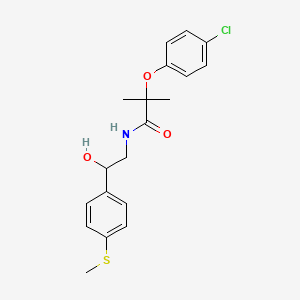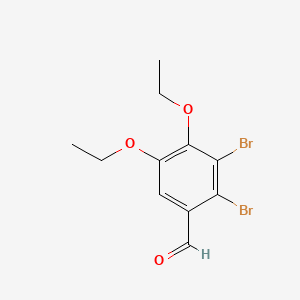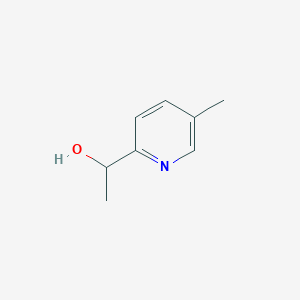
1-(5-Methylpyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and odor.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity and stability.科学的研究の応用
Chemosensor Development : A compound related to 1-(5-Methylpyridin-2-yl)ethanol demonstrated effectiveness as a selective chemosensor for Eu3+ ions. This application is significant in environmental and medical fields for detecting Europium ions (Chen Qiu, 2012).
Synthesis of Analogues for Medical Applications : The synthesis of bipyridine analogues, similar to 1-(5-Methylpyridin-2-yl)ethanol, has been investigated for conjugate formation with the 99mTc(I)-tricarbonyl complex. These analogues play a role in developing radiopharmaceuticals (A. Schweifer et al., 2010).
Water Oxidation Catalysts : Research involving compounds structurally similar to 1-(5-Methylpyridin-2-yl)ethanol has led to the development of dinuclear complexes for water oxidation. This application is crucial for advancing sustainable energy solutions (R. Zong, R. Thummel, 2005).
Material Properties in Binary Mixtures : Studies have explored the impact of mixing 4-methylpyridine, which shares structural similarities with 1-(5-Methylpyridin-2-yl)ethanol, with various alcohols. Such studies help understand the properties of material mixtures for industrial applications (Peter Haraschta et al., 1999).
Protecting Groups in Polymer Chemistry : Research has shown that 2-(pyridin-2-yl)ethanol, a close variant of 1-(5-Methylpyridin-2-yl)ethanol, is an effective protecting group for carboxylic acids in polymer chemistry. This discovery is valuable in material science and engineering (Marios Elladiou, C. S. Patrickios, 2012).
Enantioselective Synthesis : The compound 1-(furan-2-yl)ethanol, structurally related to 1-(5-Methylpyridin-2-yl)ethanol, has been synthesized for enantioselective acylation studies. This process is significant in pharmaceutical and chemical synthesis (P. Hara et al., 2013).
Catalytic Reactions in Organic Synthesis : Studies involving the catalytic dimerization of bio-based alcohols like 5-methylfurfuryl alcohol, which shares structural features with 1-(5-Methylpyridin-2-yl)ethanol, have opened new avenues in the synthesis of renewable energy sources (Duo Jin et al., 2020).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For “1-(5-Methylpyridin-2-yl)ethanol”, you may need to consult specialized databases or contact experts in the field for more detailed information.
特性
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKUYZVCAVTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)ethanol | |
CAS RN |
71777-64-5 |
Source


|
| Record name | 1-(5-methylpyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

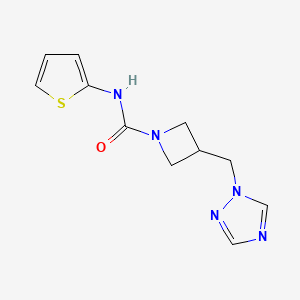
![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
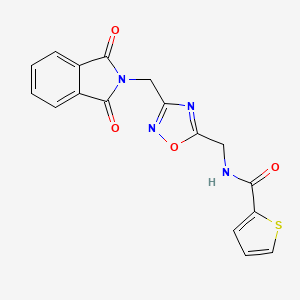
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
